molecular formula C8H14ClN3 B1487566 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1221723-28-9

1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1487566
CAS No.: 1221723-28-9
M. Wt: 187.67 g/mol
InChI Key: AGPLIMHJYFNQJQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound characterized by a cyclopropylmethyl substituent at the N1 position and a methyl group at the C4 position of the pyrazole ring. The hydrochloride salt enhances its solubility and stability for research applications.

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-4-10-11(8(6)9)5-7-2-3-7;/h4,7H,2-3,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPLIMHJYFNQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the formation of the cyclopropyl group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target compound N1: Cyclopropylmethyl; C4: Methyl C₈H₁₄ClN₃ ~203.67 (calculated) Research use (discontinued)
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine HCl N1: 1-Cyclopropylethyl C₇H₁₂ClN₃ 189.68 Isotope-labeled studies
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl C4: Chloro; N1, C3: Methyl C₅H₉Cl₂N₃ 194.06 Pharmaceutical/agrochemical research
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine N1: 2-Chlorophenyl; C4: Methyl C₁₁H₁₂ClN₃ 221.69 Lab-scale synthesis (yellow semi-solid)
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl C5: Difluoromethyl; N1: 2-methylphenyl C₁₁H₁₂F₂ClN₃ 271.68 High versatility in material science

Pharmacological and Industrial Relevance

  • Fluorinated Derivatives : The difluoromethyl compound () demonstrates improved metabolic stability due to fluorine’s electronegativity, a trait absent in the target compound.

Biological Activity

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, characterized by a cyclopropylmethyl group and a methyl substituent on the pyrazole ring, contributes to its promising biological activities, particularly in cancer research.

  • Molecular Formula : C8_8H12_{12}ClN3_3
  • Molecular Weight : Approximately 173.64 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The primary mechanism of action for this compound involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. By inhibiting PARP, the compound can induce apoptosis in cancer cells due to the accumulation of unrepaired DNA damage. This mechanism positions it as a potential therapeutic agent for cancers with defective DNA repair pathways, such as breast and ovarian cancers.

Anticancer Efficacy

Research has demonstrated that this compound exhibits significant anticancer activity against various cell lines. Notably, it has been evaluated for its efficacy against:

  • Breast Cancer Cell Lines
  • Ovarian Cancer Cell Lines

The compound's ability to inhibit PARP has been linked to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making it a candidate for combination therapies .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anti-inflammatory Properties : Possible inhibition of inflammatory pathways through enzyme interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochlorideMethyl substitution on pyrazoleDifferent biological activity profile
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamineTriazole instead of pyrazolePotentially different pharmacological effects
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine hydrochlorideSimilar core structureUsed in cancer research; different substituents

The distinct substitutions on the pyrazole ring of this compound allow it to exhibit specific biological activities that are not present in other similar compounds .

Case Studies and Research Findings

Numerous studies have focused on the biological activity of this compound:

  • Study on PARP Inhibition : A study evaluated the compound's effectiveness in inhibiting PARP in vitro, demonstrating significant cytotoxicity in cancer cell lines with defective DNA repair mechanisms .
  • Combination Therapy Research : Research has indicated that when used in combination with other chemotherapeutic agents, this compound enhances the overall therapeutic effect, particularly in resistant cancer types .
  • Mechanistic Studies : Investigations into its binding affinity and interaction with PARP revealed insights into its mechanism of action, supporting its potential use as a targeted therapy for specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride
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